ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate
Description
The compound ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 5, and two ketone groups at positions 2 and 2. A piperidine ring, functionalized with an ethyl ester at position 4, is attached via a carbonyl linkage at position 7 of the heterocyclic core. This structural complexity confers unique electronic, steric, and solubility properties, making it a candidate for pharmacological studies, particularly in kinase inhibition or epigenetic modulation .
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5/c1-3-32-21(30)13-8-10-26(11-9-13)19(28)16-12-25(2)18-17(16)24-22(31)27(20(18)29)15-6-4-14(23)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBGUVXGFYCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate (CAS Number: 88150-62-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 538.98 g/mol. The structure features a piperidine ring, a pyrrolo[3,2-d]pyrimidine moiety, and several functional groups that contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Emerging research indicates that compounds within this class may target specific cancer-related pathways. For example, some derivatives have been identified as inhibitors of the ephrin receptor family, which is overexpressed in certain cancers . The ability to modulate these pathways suggests potential for development as anticancer agents.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted on synthesized derivatives of pyrrolo[3,2-d]pyrimidines highlighted their antibacterial activity against multiple strains. The compound's structure was associated with enhanced binding to bacterial proteins, increasing its efficacy . -
Enzyme Inhibition Research
Research indicated that the compound exhibited significant inhibition against urease and AChE. The docking studies revealed specific interactions with amino acid residues critical for enzyme function .
Data Tables
| Activity Type | Target | Efficacy |
|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate to Strong |
| Antimicrobial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase | Strong |
| Enzyme Inhibition | Urease | Strong |
| Anticancer | Ephrin Receptor Family | Potential Inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Structural Differences: Position 2: Dipentylamino group (vs. dioxo groups in the target compound). Position 5: Phenyl substituent (vs. methyl group).
- Impact on Properties: The dipentylamino group increases lipophilicity (clogP ≈ 5.2 vs. The phenyl group at position 5 introduces steric bulk, which may hinder binding to flat enzymatic active sites compared to the smaller methyl group in the target .
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ()
- Core Variation : Pyrrolo[2,3-d]pyrimidine (vs. [3,2-d] isomer in the target).
- Substituents: Position 4: Pyrrolidin-1-yl group (basic amine vs. non-basic dioxo groups). Position 7: 4-Methylphenyl (aromatic vs. piperidine-4-carboxylate in the target).
- Functional Implications :
Pyrrolo[2,3-d]pyrimidine Derivatives
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine ()
- Substituent Analysis :
- The absence of a carboxylate group reduces solubility but may improve blood-brain barrier penetration compared to the target compound .
Pyrazolo[3,4-c]pyridine Derivatives
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate ()
- Core Differences : Pyrazolo[3,4-c]pyridine (vs. pyrrolo[3,2-d]pyrimidine).
- Functional Groups :
- 4-Methoxyphenyl and 2-oxopiperidinyl groups introduce polarity and hydrogen-bonding capacity.
- Pharmacokinetic Profile :
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
Structural and Bioactivity Relationships
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows ~60–70% similarity to pyrrolo[3,2-d]pyrimidine derivatives, suggesting overlapping bioactivity profiles (e.g., kinase inhibition).
- NMR Chemical Shifts : Regions A (positions 39–44) and B (29–36) in analogous compounds () exhibit significant shift variations, indicating substituent-dependent electronic environments.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises two primary fragments:
- Pyrrolo[3,2-d]pyrimidine core with 4-chlorophenyl, methyl, and dioxo substituents.
- Piperidine-4-carboxylate moiety linked via a carbonyl group.
Retrosynthetic disconnection suggests modular assembly through:
- Cyclocondensation to form the pyrrolopyrimidine scaffold.
- Introduction of substituents via nucleophilic aromatic substitution or cross-coupling.
- Late-stage coupling of the piperidine fragment using acyl transfer reactions.
Synthesis of the Pyrrolo[3,2-d]Pyrimidine Core
Cyclocondensation of Aminopyrrole Derivatives
The pyrrolo[3,2-d]pyrimidine core is synthesized via cyclization of 4-aminopyrrole-3-carboxylates with formamide or urea derivatives. In a representative protocol:
Procedure :
A suspension of 4-aminopyrrole derivative (0.01 mol) and formamide (30 mL, 0.066 mol) is refluxed for 9 hours. The mixture is cooled, poured onto ice/water, and filtered to yield the pyrrolopyrimidine core.
Key Data :
Functionalization at Position 3 and 5
Introduction of 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via Suzuki-Miyaura coupling using palladium catalysts:
Procedure :
A mixture of 6-bromo-pyrrolopyrimidine (0.315 mmol), (E)-2-phenylethenylboronic acid (0.630 mmol), Cs$$2$$CO$$3$$ (1.575 mmol), and Pd(dppf)Cl$$_2$$ (0.0395 mmol) in isopropyl alcohol/water (2:1) is heated at 100°C overnight.
Key Data :
Methylation at Position 5
Methylation is achieved using methyl iodide in the presence of a base:
Procedure :
The pyrrolopyrimidine intermediate (1.0 equiv) is treated with MeI (1.2 equiv) and K$$2$$CO$$3$$ (2.0 equiv) in DMF at 60°C for 12 hours.
Key Data :
Synthesis of the Piperidine-4-Carboxylate Fragment
Preparation of Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid is esterified to the ethyl ester using Fischer-Speier conditions:
Procedure :
Piperidine-4-carboxylic acid (5.42 mol) is dissolved in ethanol and concentrated H$$2$$SO$$4$$, refluxed for 24 hours.
Key Data :
Coupling of Pyrrolopyrimidine and Piperidine Moieties
Acyl Chloride Formation
The pyrrolopyrimidine-7-carboxylic acid is converted to its acyl chloride using SOCl$$_2$$:
Procedure :
The acid (1.0 equiv) is refluxed with SOCl$$2$$ (5.0 equiv) in anhydrous CH$$2$$Cl$$_2$$ for 3 hours.
Key Data :
Final Esterification and Purification
Summary of Synthetic Routes
Challenges and Optimization Opportunities
- Low Yields in Cross-Coupling : The Suzuki reaction yield (23%) could be improved using microwave-assisted synthesis or optimized catalyst systems.
- Steric Hindrance : Bulky substituents on the pyrrolopyrimidine may necessitate higher temperatures or prolonged reaction times.
- Piperidine Solubility : Polar aprotic solvents (e.g., DMF) may enhance coupling efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
